Superior Anti-Leukemic Potency of DIF-3 Compared to Five DIF Analogs in K562 Cells
In a direct comparative study, DIF-3 was identified as the most potent anti-leukemic agent among six DIF analogues tested on human leukemia K562 cells [1]. The compounds were evaluated for their ability to cause growth inhibition, erythroid induction, and increases in cytosolic calcium ([Ca2+]i).
| Evidence Dimension | Anti-Leukemic Potency (Rank Order) |
|---|---|
| Target Compound Data | Rank 1 (Most Potent) |
| Comparator Or Baseline | DIF-1, DIF-2, 2-MIDIF-1, DMPH, THPH |
| Quantified Difference | DIF-3 > DIF-1 > DIF-2 > DMPH > 2-MIDIF-1 > THPH |
| Conditions | Human leukemia K562 cells; assays for growth inhibition, erythroid induction, and [Ca2+]i |
Why This Matters
This data justifies the selection of DIF-3 over its analogs when maximal anti-leukemic effect is the primary experimental objective, ensuring the most potent tool is used.
- [1] Kubohara, Y. (1999). Effects of differentiation-inducing factors of Dictyostelium discoideum on human leukemia K562 cells: DIF-3 is the most potent anti-leukemic agent. European Journal of Pharmacology, 381(1), 57-62. View Source
